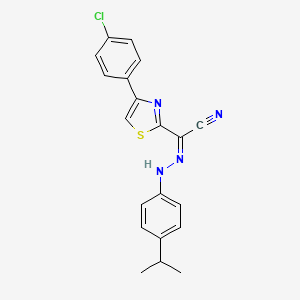

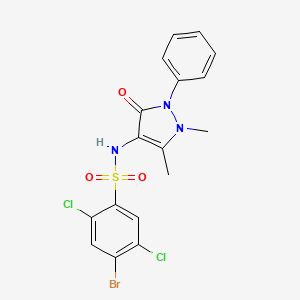

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as PRT062070, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

The chemical compound 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, similar to other thiazolyl benzamide derivatives, has been explored extensively in the field of medicinal chemistry and synthetic methodologies. Research efforts have focused on the synthesis of related structures, evaluating their potential as therapeutic agents, and understanding their interactions with biological targets.

Microwave Promoted Synthesis : The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone under microwave irradiation has been investigated for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which share a core structural similarity with the compound . This method highlights the advantages of microwave irradiation in synthesizing thiazolyl benzamide derivatives, offering a faster and more efficient approach compared to traditional thermal heating methods (Saeed, 2009).

Metal-Free Synthesis of Benzothiazoles : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines has been developed, demonstrating the versatility of thiazole derivatives in pharmaceutical and organic material applications. The method involves a TEMPO-catalyzed electrolytic C–H thiolation, providing a green synthesis approach for compounds related to 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (Qian et al., 2017).

Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical compound in focus, have been synthesized and evaluated for their gelation behavior. This research illuminates the role of methyl functionality and S⋯O interactions in gelation, offering insights into the structural features that facilitate gelation in ethanol/water and methanol/water mixtures. The study underscores the potential of thiazolyl benzamide derivatives in designing supramolecular materials (Yadav & Ballabh, 2020).

Antibacterial Agents : Research into novel thiazolepyridine conjugated benzamides has revealed their potential as antibacterial agents. This exploration includes the synthesis of N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, demonstrating the antimicrobial efficacy of these compounds against strains such as Staphylococcus aureus and Bacillus subtilis. The findings suggest the potential of similar compounds, including 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, in the development of new antibacterial therapies (Karuna et al., 2021).

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-6-4-5-16(11-17)19(23)22-20-21-18(12-26-20)15-9-7-14(3)8-10-15/h4-13H,1-3H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBISSSADIOVQGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B2370941.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)